![molecular formula C14H19N3O4S2 B5672376 N-methyl-4-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B5672376.png)
N-methyl-4-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-methyl-4-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}thiophene-2-carboxamide can involve multiple steps, including base-induced cyclisation, oxidation, and stereoselective cyclisation reactions. The process may involve forming planar ester enol(ate) intermediates exhibiting axial chirality, which plays a crucial role in the stereochemistry of the final product (Betts et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds related to N-methyl-4-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}thiophene-2-carboxamide has been extensively studied. The structure exhibits preferred conformations due to its bicyclic nature and substituent positions, which influence the molecule's overall shape and reactivity (Fernández et al., 1992).
Chemical Reactions and Properties
The chemical reactivity of N-methyl-4-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}thiophene-2-carboxamide derivatives involves various reactions, including three-component condensation and reactions with halogenating agents. These processes lead to different derivatives, showcasing the compound's versatile reactivity and potential for modification (Zamaraeva et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. While specific studies on N-methyl-4-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}thiophene-2-carboxamide were not found, related compounds exhibit interesting physical characteristics, including crystalline structures that influence their chemical reactivity and physical stability (Yeşilkaynak, 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different chemical agents, are determined by the functional groups present in the molecule. Research on similar compounds provides insights into their reactivity patterns, stability under various conditions, and interactions with other molecules, which can be extrapolated to understand the properties of N-methyl-4-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}thiophene-2-carboxamide (Ghorab et al., 2017).
properties
IUPAC Name |
N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S2/c1-15-13(18)12-5-11(8-22-12)23(20,21)17-6-9-3-4-10(7-17)16(2)14(9)19/h5,8-10H,3-4,6-7H2,1-2H3,(H,15,18)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTLKNNYQFSRIU-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CC3CCC(C2)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.